molecular formula C10H10ClN3S B1488878 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole CAS No. 1250708-59-8

4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B1488878
CAS No.: 1250708-59-8
M. Wt: 239.73 g/mol
InChI Key: XFMGUJUQSDERDZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups: a chloromethyl group (-CH2Cl), a methylsulfanyl group (-SCH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 1H-1,2,3-triazole ring . These groups could potentially react with other compounds in a variety of ways, depending on the conditions.


Chemical Reactions Analysis

The chemical reactions that a compound can undergo often depend on its functional groups. For example, the chloromethyl group might undergo nucleophilic substitution reactions, while the 1H-1,2,3-triazole ring might participate in click chemistry reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing a chloromethyl group, for example, can be hazardous due to the potential release of hydrochloric acid upon decomposition .

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methylsulfanylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMGUJUQSDERDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
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4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole

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